N-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl]acetamide
Overview
Description
N-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl]acetamide is an organic compound belonging to the benzo[a]phenanthridine family. Known for its complex molecular structure, it features various functional groups, making it a compound of interest in several scientific fields. The compound's unique structure results in specific reactivity, making it an interesting subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl]acetamide involves several steps:
Starting from a benzo[a]phenanthridine core, chemical modifications are introduced to incorporate the 2,2-dimethyl-4-oxo-hexahydro substituent.
A key step involves the formation of an intermediate by reacting phenylacetic acid with a catalyst to produce the phenylacetamide moiety.
Further steps include purification through crystallization and chromatography techniques to ensure the desired purity and structure of the final compound.
Industrial Production Methods
Industrial production often relies on optimized and scaled-up versions of the laboratory synthetic routes. This includes using more efficient catalysts and reactors to maintain consistency and purity in bulk production. It also involves strict quality control measures to ensure that the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl]acetamide undergoes various chemical reactions:
Oxidation: Introduces oxygen into the compound, affecting the hexahydrobenzo ring.
Reduction: Removes oxygen or introduces hydrogen, typically affecting the oxo group.
Substitution: Functional groups on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: Halides (Br2, Cl2) under UV light or heating conditions.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives where the oxo group is reduced to hydroxyl.
Substitution Products: Various substituted derivatives based on the reacting halides.
Scientific Research Applications
N-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl]acetamide is used extensively in:
Chemistry: As a reagent for studying reaction mechanisms and synthesizing related compounds.
Biology: In assays to understand cellular uptake and reaction in biological systems.
Industry: Uses in developing new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action depends on its application:
Chemical Reactivity: Its functional groups undergo specific reactions like oxidation and reduction.
Biological Activity: The compound interacts with cellular receptors, potentially influencing signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Compared to other compounds in the benzo[a]phenanthridine family, N-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl]acetamide stands out due to:
Unique Structural Features: The 2,2-dimethyl-4-oxo-hexahydro substitution provides distinct chemical reactivity.
Specific Applications: Its use in a broader range of scientific and industrial applications.
Similar Compounds: Other compounds in this family include nitidine, fagaronine, and chelerythrine, which differ in their substituents and specific applications.
This compound offers a fascinating glimpse into the intersection of organic chemistry and applied sciences, with ongoing research exploring its full potential.
Properties
IUPAC Name |
N-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-16(30)28-19-11-8-18(9-12-19)26-25-21(14-27(2,3)15-23(25)31)24-20-7-5-4-6-17(20)10-13-22(24)29-26/h4-13,26,29H,14-15H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPPGWAYMMQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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